molecular formula C27H24N2O5 B11280254 methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate

methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate

Cat. No.: B11280254
M. Wt: 456.5 g/mol
InChI Key: MNZMUKUFQLNFEP-UHFFFAOYSA-N
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Description

Methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate is a complex organic compound featuring an indole core, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Isoindole Moiety: The isoindole structure can be synthesized via cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoindole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are common.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, compounds with indole cores are known for their diverse activities, including antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate exerts its effects would depend on its specific application. Generally, compounds with indole cores can interact with a variety of molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved might include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    2,5-Dimethoxyphenethylamine: A psychoactive compound with a similar aromatic substitution pattern.

    Phthaloyl derivatives: Compounds with isoindole structures used in various chemical applications.

Uniqueness

Methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate is unique due to its combination of an indole core, a dimethoxyphenyl group, and an isoindole moiety. This combination of features is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 2-[1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1H-isoindol-2-yl]acetate

InChI

InChI=1S/C27H24N2O5/c1-32-16-12-13-22(33-2)20(14-16)25-24(19-10-6-7-11-21(19)28-25)26-17-8-4-5-9-18(17)27(31)29(26)15-23(30)34-3/h4-14,26,28H,15H2,1-3H3

InChI Key

MNZMUKUFQLNFEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=C(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)N4CC(=O)OC

Origin of Product

United States

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